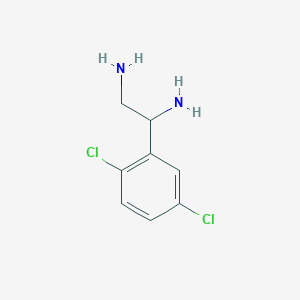

1-(2,5-Dichlorophenyl)ethane-1,2-diamine

説明

1-(2,5-Dichlorophenyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,5-dichlorophenyl group attached to the ethane backbone. Ethylenediamine (1,2-diaminoethane) is a well-known chelating ligand in coordination chemistry due to its two amine groups, which enable the formation of stable complexes with transition metals and lanthanides .

特性

分子式 |

C8H10Cl2N2 |

|---|---|

分子量 |

205.08 g/mol |

IUPAC名 |

1-(2,5-dichlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10Cl2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2 |

InChIキー |

VZBYMKAPTGANCR-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)C(CN)N)Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine can be achieved through several methods. One common approach involves the electrocatalytic 1,2-diamination of alkenes. This method uses an organic redox catalyst and electricity, eliminating the need for transition metal catalysts and oxidizing reagents . The reaction conditions are mild and compatible with a variety of substrates, making it a scalable and environmentally friendly method.

化学反応の分析

1-(2,5-Dichlorophenyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(2,5-Dichlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional differences between 1-(2,5-Dichlorophenyl)ethane-1,2-diamine and related compounds are summarized below, with key findings derived from experimental and theoretical studies.

Table 1: Comparative Analysis of Ethane-1,2-diamine Derivatives

Structural and Electronic Effects

- Substituent Influence: Chlorine vs. Methyl Groups: The electron-withdrawing nature of chlorine substituents in 1-(2,5-Dichlorophenyl)ethane-1,2-diamine reduces the basicity of its amine groups compared to the electron-donating methyl group in 1-(4-Methylphenyl)ethane-1,2-diamine. This difference impacts metal-binding affinity and corrosion inhibition efficiency .

Schiff Base Derivatives :

Substituted diamines often serve as precursors for Schiff bases, which are pivotal in forming coordination complexes. For example, N,N′-bis(pyridinyl)ethane-1,2-diamine derivatives form stable complexes with Zn(II) and lanthanides, whereas thiophene-based Schiff bases (e.g., ) exhibit unique photophysical properties due to conjugation .

Physicochemical Properties

- Solubility : Ethylenediamine’s high water solubility (miscible with water) contrasts with substituted derivatives like 1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride, which is less soluble due to aromatic hydrophobicity .

- Thermal Stability : Chlorine and fluorine substituents likely increase thermal stability compared to unsubstituted ethylenediamine, as seen in analogous halogenated compounds .

生物活性

1-(2,5-Dichlorophenyl)ethane-1,2-diamine, also known as (1S)-1-(2,5-dichlorophenyl)ethane-1,2-diamine, is an organic compound with significant biological activity. Its structure comprises a dichlorophenyl group attached to an ethane backbone featuring two amine groups. This configuration suggests potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications in fields such as antimicrobial and anticancer research.

- Molecular Formula : C8H10Cl2N2

- Molecular Weight : Approximately 205.08 g/mol

- Structure : The compound features two chlorine atoms on the phenyl ring and two amine groups on the ethane backbone.

The biological activity of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may exert its effects by:

- Inhibiting Enzyme Activity : The compound may bind to specific enzymes, altering their function.

- Modulating Cellular Signaling Pathways : It could influence various signaling cascades within cells, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

- Staphylococcus aureus : MIC = 0.156 mg/mL

- Escherichia coli : MIC = 0.125 mg/mL

These findings indicate that the compound exhibits potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce cell death in various cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several diamine derivatives, including 1-(2,5-Dichlorophenyl)ethane-1,2-diamine. The results demonstrated a significant reduction in biofilm formation by pathogenic bacteria when treated with this compound. The study reported:

- Biofilm Eradication : The compound effectively inhibited biofilm formation by Staphylococcus aureus and Escherichia coli at low concentrations .

Study on Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of 1-(2,5-Dichlorophenyl)ethane-1,2-diamine. It was found that:

- The compound induced apoptosis in human breast cancer cells by activating caspase pathways.

- It also exhibited cytotoxic effects against multiple cancer cell lines with varying degrees of potency .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | Moderate antibacterial activity |

| 1-(2,4-Dichlorophenyl)ethane-1,2-diamine | C8H10Cl2N2 | Significant anticancer properties |

| 1,2-bis(2,4-dichlorophenyl)ethane-1,2-diamine | C14H12Cl4N | Enhanced antimicrobial and anticancer activity |

This table illustrates that while structurally similar compounds exhibit varying degrees of biological activity, 1-(2,5-Dichlorophenyl)ethane-1,2-diamine stands out due to its potent effects against both bacteria and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。